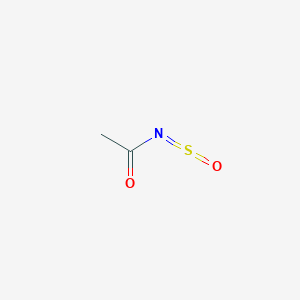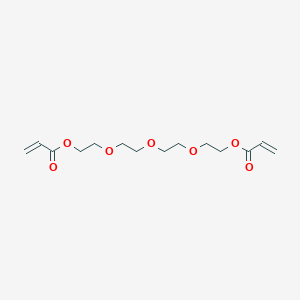![molecular formula C15H13NO3 B099758 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid CAS No. 16931-47-8](/img/structure/B99758.png)
2-{[Methyl(phenyl)amino]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multi-step reactions, including condensation, esterification, and coupling reactions. For instance, an indium-mediated carbon-carbon coupling reaction was used to synthesize 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid . Another example is the synthesis of a liquid crystal intermediate from 4-phenylphenol through a series of reactions including methylation, acylation, and reduction . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often investigated using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied using DFT calculations and spectroscopic techniques . Similarly, the structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester was elucidated by single-crystal X-ray diffraction . These studies provide a framework for understanding the molecular structure of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of electron-donating or withdrawing groups can affect the outcome of reactions such as carbon-carbon coupling . Additionally, the formation of dimers through hydrogen bonding, as seen in the crystal structure of some benzoic acid derivatives, can also influence reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are often determined by their molecular structure. For example, the presence of hydroxyl groups can lead to the formation of intermolecular hydrogen bonds, affecting the compound's solubility and boiling point . The electronic properties, such as HOMO and LUMO energies, can be determined using UV-Visible spectroscopy and theoretical calculations, providing insights into the compound's reactivity . Thermodynamic properties like heat capacity, entropy, and enthalpy can be calculated to understand the stability of the compound under different conditions .
Applications De Recherche Scientifique
Degradation and Stability Studies
Nitisinone, a compound structurally related to 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, has been studied for its stability and degradation products. Research indicates that nitisinone's stability increases with the pH of the solution, and two major stable degradation products were identified under certain conditions, shedding light on its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).
Synthesis and Applications
Methyl-2-formyl benzoate, another compound related to 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, showcases a variety of pharmacological activities. It serves as a precursor in the synthesis of new bioactive molecules due to its versatile substrate properties, emphasizing its importance in pharmaceutical industry and organic synthesis (Farooq & Ngaini, 2019).
Biological Activities
The study of organotin(IV) complexes, including those derived from benzoic acid derivatives, highlights significant antituberculosis activity. These findings underline the structural diversity and potential of benzoic acid derivatives in developing new antituberculosis agents, demonstrating a promising avenue for drug discovery (Iqbal, Ali, & Shahzadi, 2015).
Impact on Metabolic Pathways
Benzoic acid and its derivatives have been identified as influential in modulating plant metabolism and resistance against pathogen infection. This highlights their role as elicitors in activating chemical defenses in plants, pointing to their potential in sustainable agriculture and disease control strategies (Thakur & Sohal, 2013).
Propriétés
IUPAC Name |
2-[methyl(phenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(18)19/h2-10H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCNWIPFKYOODC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397377 |
Source


|
| Record name | 2-{[methyl(phenyl)amino]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Methyl(phenyl)amino]carbonyl}benzoic acid | |
CAS RN |
16931-47-8 |
Source


|
| Record name | 2-{[methyl(phenyl)amino]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)






